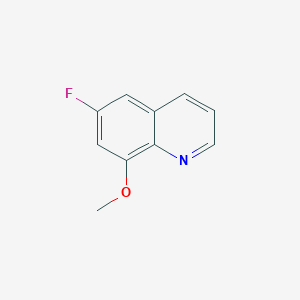

6-Fluoro-8-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOPIDOROTJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681970 | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887769-92-8 | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887769-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-Fluoro-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of Fluorination

Quinoline and its derivatives are a cornerstone in pharmaceutical and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1] The strategic introduction of fluorine atoms into organic molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] The combination of a fluorine atom at the 6-position and a methoxy group at the 8-position of the quinoline ring system suggests that 6-fluoro-8-methoxyquinoline possesses a unique electronic and steric profile, making it a compelling target for further investigation.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Analogs

| Property | Predicted Value for this compound | Analog: 8-Methoxyquinoline[3][4] | Analog: 6-Fluoro-2-methylquinoline[3] | Analog: 5-Fluoro-8-methoxyquinoline |

| Molecular Formula | C₁₀H₈FNO[5] | C₁₀H₉NO | C₁₀H₈FN | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol [5] | 159.18 g/mol | 161.18 g/mol | 177.17 g/mol |

| Melting Point | Data not available | 38-41 °C | 52 °C | 38.0 to 42.0 °C |

| Boiling Point | Data not available | 282 °C (lit.) | 123-126 °C @ 17 Torr | 147°C/9mmHg(lit.) |

| Appearance | Predicted to be a solid at room temperature | White to Orange to Green powder to crystal | Not specified | Not specified |

| Solubility | Predicted to be soluble in common organic solvents like methanol, DMSO | Slightly soluble in water | Not specified | Soluble in Methanol |

| CAS Number | 887769-92-8[5] | 938-33-0 | 1128-61-6 | 439-88-3 |

Synthesis and Purification: A Proposed Methodology

A definitive, published synthesis protocol for this compound is not currently available. However, based on established methods for the synthesis of substituted quinolines, a plausible route can be proposed. The Skraup synthesis, a classic method for quinoline synthesis, or a modern variation thereof, would be a logical starting point.[1]

Proposed Synthetic Pathway: Modified Skraup Synthesis

This proposed synthesis involves the reaction of 4-fluoro-2-methoxyaniline with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and a dehydrating agent like sulfuric acid.

Caption: Proposed synthesis of this compound via a modified Skraup reaction.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-fluoro-2-methoxyaniline (1 equivalent) and glycerol (3-4 equivalents).

-

Acid Addition: Slowly add concentrated sulfuric acid (3-4 equivalents) dropwise with vigorous stirring. The temperature should be carefully monitored and controlled.

-

Addition of Oxidizing Agent: Add an oxidizing agent, such as arsenic pentoxide or p-nitrotoluene (1.2 equivalents), to the reaction mixture.

-

Heating: Heat the reaction mixture to 130-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an excess of glycerol and sulfuric acid helps to drive the reaction to completion. The choice of oxidizing agent can influence the reaction's vigor and yield. Careful temperature control is crucial to prevent polymerization of acrolein, an intermediate in the Skraup reaction.

Spectroscopic Characterization: A Predictive Analysis

Detailed spectroscopic data for this compound is not available. The following predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methoxy group. The fluorine atom at the 6-position will likely cause splitting of the signals for the adjacent protons (H-5 and H-7) due to H-F coupling.[6][7][8]

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7 |

| H-3 | 7.3 - 7.5 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.3 |

| H-4 | 8.0 - 8.2 | d | J(H4,H3) ≈ 8.3 |

| H-5 | 7.0 - 7.2 | d | J(H5,F6) ≈ 9-10 |

| H-7 | 6.8 - 7.0 | d | J(H7,F6) ≈ 6-7 |

| OCH₃ | 3.9 - 4.1 | s | - |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant.[9][10][11][12]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~110 (d, J(C5,F6) ≈ 20-25 Hz) |

| C-6 | ~158 (d, J(C6,F) ≈ 240-250 Hz) |

| C-7 | ~100 (d, J(C7,F6) ≈ 5-10 Hz) |

| C-8 | ~155 |

| C-8a | ~140 |

| OCH₃ | ~56 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-O and C-F stretching vibrations.[13][14]

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C and C=N Stretch | 1620 - 1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 162, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 134.[15][16]

Caption: Predicted primary fragmentation pathway of this compound in mass spectrometry.

Chemical Reactivity and Potential Applications

The electronic properties of the fluoro and methoxy substituents are expected to significantly influence the reactivity of the quinoline ring. The methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the 5- and 7-positions. Conversely, the fluorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution.

Potential Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[17][18][19][20] The presence of a fluorine atom can enhance these activities. It is plausible that this compound and its derivatives could be investigated as:

-

Anticancer Agents: Many quinoline-based compounds have shown promise in cancer therapy.[21]

-

Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs.[18]

-

Neuroprotective Agents: Some 8-hydroxyquinoline derivatives have been studied for their potential in treating neurodegenerative diseases.[19][20]

Applications in Materials Science

The fluorescent properties of the quinoline core suggest that this compound could be a building block for novel organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The fluorine and methoxy groups can be used to tune the electronic and photophysical properties of the resulting materials.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for similar quinoline derivatives, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[22][23][24][25] It is advisable to consult the MSDS of structurally related compounds for more detailed safety information.

Conclusion and Future Directions

This compound represents a promising yet underexplored scaffold for the development of new pharmaceuticals and functional materials. This guide provides a predictive overview of its chemical properties and a roadmap for its synthesis and characterization. Further experimental validation of the predicted properties is essential to fully unlock the potential of this intriguing molecule. Future research should focus on the development of an efficient and scalable synthesis, comprehensive spectroscopic characterization, and a thorough investigation of its biological activities and material properties.

References

- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 938-33-0 CAS MSDS (8-METHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. BioOrganics [bioorganics.biz]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. hmdb.ca [hmdb.ca]

- 10. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]

- 11. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR [m.chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]

- 22. mmbio.byu.edu [mmbio.byu.edu]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.no [fishersci.no]

A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-8-methoxyquinoline

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize the novel heterocyclic compound, 6-Fluoro-8-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data pertinent to this molecule. The insights provided herein are grounded in established scientific principles and data from closely related analogs, offering a robust framework for the structural elucidation of this compound.

Introduction: The Significance of this compound

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. The introduction of a fluorine atom and a methoxy group into the quinoline scaffold, as in this compound, can significantly modulate its physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The methoxy group can also influence the electronic and steric properties of the molecule, impacting its biological activity. A thorough spectroscopic characterization is therefore paramount for the unambiguous identification and further development of this promising compound.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.6 - 8.8 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7 |

| H-3 | 7.3 - 7.5 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |

| H-4 | 8.0 - 8.2 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.7 |

| H-5 | 7.2 - 7.4 | d | J(H5,H7) ≈ 2.5 |

| H-7 | 7.0 - 7.2 | d | J(H7,H5) ≈ 2.5 |

| OCH₃ | 3.9 - 4.1 | s | - |

Interpretation and Rationale:

-

The protons on the pyridine ring (H-2, H-3, and H-4) are expected to resonate in the downfield region due to the deshielding effect of the electronegative nitrogen atom.[2]

-

The coupling pattern for these protons will be a characteristic set of doublets of doublets (dd) due to ortho and meta couplings.

-

The protons on the benzene ring (H-5 and H-7) will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The fluorine atom will also introduce through-bond coupling to nearby protons, which may result in further splitting of their signals.

-

The methoxy protons (OCH₃) will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-180 ppm.

-

Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 135 - 139 |

| C-4a | 127 - 131 |

| C-5 | 110 - 114 (d, J(C5,F) ≈ 25 Hz) |

| C-6 | 155 - 159 (d, J(C6,F) ≈ 250 Hz) |

| C-7 | 100 - 104 (d, J(C7,F) ≈ 5 Hz) |

| C-8 | 150 - 154 |

| C-8a | 140 - 144 |

| OCH₃ | 55 - 58 |

Interpretation and Rationale:

-

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

-

The carbon attached to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[2]

-

Carbons in the ortho (C-5, C-7) and meta positions to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF).

-

The carbon of the methoxy group will appear in the upfield region.

¹⁹F NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width is often necessary for ¹⁹F NMR, typically from -50 to -250 ppm.

-

Number of Scans: 16-64 scans.

-

Reference: An external reference such as CFCl₃ (0 ppm) is commonly used.[3]

-

-

Processing: Standard Fourier transform, phasing, and baseline correction.

Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| F-6 | -110 to -120 |

Interpretation and Rationale:

-

The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[1][4][5]

-

The expected chemical shift for an aryl fluoride is in the range of -100 to -130 ppm relative to CFCl₃.[3] The presence of the methoxy group and the quinoline ring system will influence the precise chemical shift.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 2950-2850 | C-H stretch (aliphatic, OCH₃) | Medium |

| 1620-1580 | C=C and C=N stretch (aromatic ring) | Strong |

| 1250-1200 | C-O stretch (aryl ether) | Strong |

| 1100-1000 | C-F stretch | Strong |

| 850-750 | C-H bend (out-of-plane, aromatic) | Strong |

Interpretation and Rationale:

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[6]

-

The C-H stretching of the methoxy group will appear below 3000 cm⁻¹.

-

The characteristic stretching vibrations of the quinoline ring (C=C and C=N) will be observed in the 1620-1580 cm⁻¹ region.

-

A strong band corresponding to the C-O stretching of the aryl ether will be present.[7]

-

The C-F stretching vibration will give a strong absorption band in the fingerprint region.

-

The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrometry Data for this compound

-

Molecular Formula: C₁₀H₈FNO

-

Molecular Weight: 177.18 g/mol

-

Expected Molecular Ion Peak [M]⁺ (EI) or [M+H]⁺ (ESI): m/z 177 or 178

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to involve the loss of small, stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation and Rationale:

-

The molecular ion peak will be the most informative, confirming the molecular weight of the compound.

-

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable cation.[8]

-

Subsequent loss of carbon monoxide (CO) from the resulting ion is also a likely fragmentation route.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis, characterization, and application of this and related quinoline derivatives. The combination of these spectroscopic techniques allows for an unambiguous structural elucidation, which is a critical step in the journey of any new chemical entity from the laboratory to potential real-world applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. rsc.org [rsc.org]

- 3. colorado.edu [colorado.edu]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. biophysics.org [biophysics.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Fluoro-8-methoxyquinoline: A Technical Guide to Putative Targets

Foreword: The Quinoline Scaffold as a Foundation for Innovation

The quinoline ring system stands as a privileged scaffold in the annals of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1] The strategic introduction of fluorine atoms and methoxy groups is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, enhancing metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] This guide focuses on the therapeutic potential of a specific, yet relatively unexplored derivative: 6-Fluoro-8-methoxyquinoline. While direct extensive research on this particular molecule is emerging, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting its most promising therapeutic targets. This document will, therefore, synthesize existing knowledge on analogous fluorinated and methoxy-substituted quinolines to illuminate the path for future drug discovery and development efforts.

Part 1: The Antibacterial Frontier - Targeting Bacterial Topoisomerases

The fluoroquinolone class of antibiotics represents a compelling precedent for the potential antibacterial activity of this compound. The presence of a fluorine atom is a hallmark of this class, and substitutions at the C-8 position have been shown to significantly influence potency and spectrum of activity.[3]

Hypothesized Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by trapping bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—on the DNA, leading to the formation of ternary drug-enzyme-DNA complexes.[3] This action blocks DNA replication and repair, ultimately inducing cell death. Studies on C-8-methoxy fluoroquinolones have demonstrated enhanced lethality against Staphylococcus aureus, including strains with resistance to other fluoroquinolones.[3] The C-8 methoxy group appears to confer advantageous properties, particularly against topoisomerase IV, a primary target in Gram-positive bacteria.[3] It is therefore highly probable that this compound will exhibit antibacterial activity through a similar mechanism.

Caption: Hypothesized antibacterial mechanism of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The initial screening for antibacterial activity is typically performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Bacterial Strain Preparation: A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in CAMHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound Class | Target Organism | Key Finding | Reference |

| C-8-methoxy fluoroquinolones | Staphylococcus aureus | More lethal than C-8-H derivatives, especially against topoisomerase IV resistant strains. | [3] |

| Fluoroquinolones | Gram-positive and Gram-negative bacteria | Inhibit DNA gyrase and topoisomerase IV. | [3] |

Part 2: Oncology - Targeting Aberrant Kinase Signaling

The quinoline scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[4] Specifically, derivatives with substitutions at the 7 and 8 positions have shown promise.[5]

Hypothesized Target: Epidermal Growth Factor Receptor (EGFR) and Related Tyrosine Kinases

A significant body of research points to 4-anilinoquinolines and related structures as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic strategy.[6] The synthesis and evaluation of 7-fluoro and 8-methoxy-4-anilinoquinolines have revealed potent anti-proliferative activities against cancer cell lines that overexpress EGFR.[5] This strongly suggests that this compound, particularly if functionalized at the 4-position, could be a potent EGFR inhibitor.

Caption: Postulated inhibition of the EGFR signaling pathway.

Experimental Workflow: From Cytotoxicity to Target Engagement

A tiered approach is necessary to validate the anticancer potential and mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Fluoro-6-methoxyquinoline | 88288-04-4 | Benchchem [benchchem.com]

- 3. Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

Introduction: Characterizing a Novel Quinoline Scaffold

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoro-8-methoxyquinoline

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a privileged scaffold found in numerous pharmacologically active agents, and the introduction of a fluorine atom and a methoxy group can substantially modulate its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1] A comprehensive understanding of two of these fundamental properties—solubility and stability—is a non-negotiable prerequisite for advancing any compound through the development pipeline. Poor solubility can hinder formulation and lead to low bioavailability, while instability can compromise a drug's safety, efficacy, and shelf-life.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a framework for the systematic evaluation of the solubility and stability of this compound. It moves beyond mere procedural lists to explain the scientific rationale behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: The Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug candidate's fate.[3][4] It influences everything from the reliability of in vitro assays to intestinal absorption and the feasibility of creating a viable intravenous or oral dosage form. For this compound, the hydrophobic quinoline ring system suggests that aqueous solubility might be limited, while the methoxy and fluoro groups modulate its polarity and crystal lattice energy, influencing its interaction with various solvents.[5]

Thermodynamic (Equilibrium) Solubility Determination

To obtain definitive solubility data, the thermodynamic or equilibrium solubility must be measured. This value represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[4] The shake-flask method is the gold-standard technique for this determination due to its reliability and direct measurement of the compound in a saturated solution.[6][7]

Experimental Protocol: Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

1. Rationale for Solvent Selection:

-

Water & Phosphate-Buffered Saline (PBS, pH 7.4): These aqueous media are critical for assessing solubility under physiological conditions, which is essential for predicting oral absorption and suitability for parenteral formulations.[6]

-

0.1 N HCl (pH ~1.2): This simulates the acidic environment of the stomach and is crucial for understanding the solubility behavior of orally administered drugs.

-

Dimethyl Sulfoxide (DMSO): A common solvent used for preparing stock solutions for high-throughput screening and in vitro assays.[7] Knowing the solubility limit in DMSO is vital to avoid compound precipitation in these experiments.

-

Ethanol: Often used as a co-solvent in formulations to enhance the solubility of poorly water-soluble compounds.

2. Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected solvents.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a thermostatic shaker or rotating wheel incubator set to a controlled temperature (typically 25°C for standard solubility and 37°C for biopharmaceutical relevance).[6][7] Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high concentration measurements.[8] Adsorption of the compound to the filter should be assessed and mitigated if necessary.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for quantification.[3] The concentration is determined by comparing the analytical response to a standard calibration curve.

Data Presentation: Solubility of this compound

The following table presents a template for summarizing the experimentally determined solubility data.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | ~7.0 | 25 | Experimental Value | Calculated Value |

| 0.1 N HCl | 1.2 | 37 | Experimental Value | Calculated Value |

| PBS | 7.4 | 37 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

Visualization: Solubility Determination Workflow

The workflow for the shake-flask method is illustrated below.

Caption: Experimental workflow for shake-flask solubility determination.

Part 2: The Stability Profile of this compound

Stability testing is a cornerstone of drug development, providing critical information about how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] Forced degradation, or stress testing, is an essential component of this process. It involves intentionally subjecting the compound to harsh conditions to accelerate its decomposition.[11] The objectives of such studies are multifold: to identify likely degradation products, understand degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method that can resolve the parent drug from all its degradants.[10][12]

Predicted Degradation Pathways

The this compound structure contains several moieties susceptible to degradation:

-

Quinoline Ring: While generally stable, the aromatic system can be susceptible to oxidation or photolytic degradation.[13]

-

Methoxy Group: The ether linkage can be susceptible to acid-catalyzed hydrolysis under harsh conditions.

-

Fluoro Group: The carbon-fluorine bond is typically very strong and less likely to be a primary site of degradation under common stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as mandated by ICH guidelines.[9] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradation products without completely consuming the parent compound.[12]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration, typically around 1 mg/mL.[12]

2. Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).[12] Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.[12]

-

Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and monitor over time, as oxidation can be rapid.[12]

-

Thermal Degradation: Place the stock solution (in a sealed vial) and a sample of the solid powder in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[9][12] Sample the solution at various time points.

-

Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source providing both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[12] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis with a Stability-Indicating Method:

-

All stressed samples, along with an unstressed control, must be analyzed by a stability-indicating analytical method. This is typically a reverse-phase HPLC method with a photodiode array (PDA) detector. The method is considered "stability-indicating" if it can separate the parent peak from all degradation product peaks, as well as from any peaks originating from the placebo or excipients.[14] Peak purity analysis using the PDA detector is essential to confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities.[12]

Data Presentation: Forced Degradation Study Summary

| Stress Condition | Reagent/Parameters | Duration | % Degradation (Approx.) | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Experimental Value | Experimental Value |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Experimental Value | Experimental Value |

| Oxidation | 3% H₂O₂, Room Temp | 24 hours | Experimental Value | Experimental Value |

| Thermal (Solution) | 80°C | 48 hours | Experimental Value | Experimental Value |

| Thermal (Solid) | 80°C | 48 hours | Experimental Value | Experimental Value |

| Photolytic | 1.2M lux-hr, 200 W-hr/m² | As per ICH | Experimental Value | Experimental Value |

Protocol: Stability-Indicating HPLC Method Development

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically required to separate polar and non-polar degradants. A common starting point is a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector set to monitor a range of wavelengths (e.g., 210-400 nm) to ensure detection of all components. The quantification wavelength should be set at the λmax of this compound.

-

Injection Volume: 10 µL.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[12] The forced degradation samples are used to prove the specificity of the method.

Visualization: Comprehensive Stability Assessment Logic

The following diagram illustrates the logical flow of a comprehensive stability assessment program.

Caption: Logical workflow for a comprehensive stability assessment program.

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in the progression of any new chemical entity, including this compound. By employing robust, validated methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed to make informed decisions. This information directly impacts formulation design, analytical method development, and the establishment of appropriate storage conditions and shelf-life, ultimately ensuring the quality, safety, and efficacy of the potential therapeutic agent.

References

- 1. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to 6-Fluoro-8-methoxyquinoline: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its historical context within the broader family of quinolines, detail its synthesis, and discuss its role as a key building block in the development of advanced therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the compound's synthesis and application.

Introduction: The Quinolone Legacy

The quinoline scaffold, a bicyclic aromatic system, is a cornerstone in the field of medicinal chemistry.[1] For decades, this structural motif has given rise to a vast array of therapeutic agents, from antimalarials to potent antibiotics.[1][2] The development of fluoroquinolones, which began in the 1960s, marked a significant advancement in antibacterial therapy.[3] These synthetic antibiotics, characterized by a fluorine atom typically at the C-6 position, demonstrated a broad spectrum of activity and improved pharmacokinetic profiles.[1][3] The versatility of the quinolone core allows for extensive chemical modification, enabling chemists to fine-tune the pharmacodynamic and pharmacokinetic properties of the resulting molecules.[3] It is within this rich historical and chemical context that specific derivatives like this compound emerge as valuable intermediates for further drug design.

The Emergence of this compound

While the initial discovery of this compound is not pinpointed to a single breakthrough moment, its development is intrinsically linked to the broader exploration of substituted quinolines in medicinal chemistry. Researchers have synthesized and evaluated numerous quinoline derivatives to understand the structure-activity relationships that govern their biological effects.[4] The strategic placement of a fluorine atom at the C-6 position and a methoxy group at the C-8 position creates a unique electronic and steric profile. The electron-withdrawing nature of the fluorine atom can significantly influence the molecule's acidity, basicity, and metabolic stability, while the methoxy group can modulate its solubility and binding interactions with biological targets.

Synthetic Methodologies

The synthesis of this compound can be approached through various established methods for quinoline ring formation. A common and effective strategy involves a two-step process starting from p-Anisidine.

Key Synthetic Pathway: Cyclization and Reduction

A frequently employed synthesis involves the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride (POCl3).[5] This step leads to the formation of an intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline.[5] The subsequent step is a hydrogenolysis reaction to remove the chlorine atoms, yielding the final product, this compound.[5]

Rationale for Experimental Choices:

-

Phosphorus Oxychloride (POCl3): This reagent serves as both a dehydrating agent and a chlorinating agent, facilitating the cyclization of the initial reactants into the quinoline ring system.

-

Hydrogenolysis: This reduction method is effective for the selective removal of the chloro groups at the 2 and 4 positions without affecting the fluorine or methoxy substituents, nor the aromaticity of the quinoline core.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

-

To a solution of 2-fluoromalonic acid in phosphorus oxychloride, slowly add p-anisidine while maintaining the temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the mixture and carefully quench by pouring it onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried to yield the crude 2,4-dichloro-3-fluoro-6-methoxyquinoline.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent.

-

The reaction is stirred at room temperature under a hydrogen atmosphere until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The residue is then purified, often by column chromatography, to afford pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Properties

The characterization of this compound is crucial for its use in further synthetic applications. Below is a summary of its key properties.

| Property | Value |

| Molecular Formula | C10H8FNO |

| Molecular Weight | 177.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | This compound |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, as well as a singlet for the methoxy group protons. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR will display signals corresponding to the ten carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold in the design of novel therapeutic agents. The presence of the fluoro and methoxy groups provides handles for further functionalization and allows for the exploration of a wider chemical space. For instance, derivatives of 8-methoxyquinoline have been investigated for their potential biological activities.[6] The broader family of 8-hydroxyquinolines, which are structurally related, are known for their wide range of pharmacological applications, including as anticancer and neuroprotective agents.[7][8][9]

While specific drugs derived directly from this compound are not prominently in the market, its structural motifs are present in more complex molecules that have entered clinical investigation. For example, compounds with a fluoro-quinoline core have been developed as potent inhibitors of various enzymes, such as γ-secretase, which is implicated in Alzheimer's disease.[10]

Illustrative Derivatization for Bioactivity

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoro-8-methoxyquinoline: Synthesis, Properties, and Applications in Modern Research

Introduction: The Strategic Value of the Fluoro-Methoxyquinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic aromatic framework provides a versatile scaffold for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The strategic incorporation of fluorine atoms and methoxy groups into this scaffold has emerged as a powerful strategy in modern drug design. Fluorination can significantly enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can modulate solubility and direct further chemical transformations.[1][2][3]

This guide focuses on a specific, yet sparsely documented, member of this class: 6-Fluoro-8-methoxyquinoline (CAS Number: 887769-92-8). While detailed research on this particular isomer is limited in publicly available literature, its structural motifs suggest significant potential in various research and development domains, particularly in oncology and infectious diseases. This document will provide a comprehensive overview of its core identifiers and delve into the synthesis, properties, and applications of closely related analogs to offer a robust scientific context for researchers and drug development professionals.

PART 1: Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. For this compound, the key identifiers and reported properties are summarized below. It is important to note that while identifiers are specific, some physicochemical data is inferred from supplier information and may not be experimentally verified in peer-reviewed literature.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 887769-92-8 | [4] |

| Molecular Formula | C₁₀H₈FNO | [4] |

| Molecular Weight | 177.18 g/mol | |

| Synonyms | No common synonyms found | |

| InChI | InChI=1S/C10H8FNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3 | |

| InChI Key | Not readily available | |

| Canonical SMILES | COC1=C(C2=C(C=C1)N=CC=C2)F |

Table 2: Reported Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Based on supplier information. |

| Purity | >97% | As offered by commercial suppliers.[4] |

| Storage Temperature | Room Temperature | As recommended by suppliers.[4] |

Note: Detailed experimental data for properties such as melting point, boiling point, and solubility for this compound are not widely published. Researchers should perform their own characterization.

PART 2: Synthesis Strategies for the Fluoro-Methoxyquinoline Core

Conceptual Synthetic Workflow

The synthesis of a substituted quinoline like this compound would likely involve the construction of the quinoline ring system from appropriately substituted aniline and a three-carbon unit, or the modification of a pre-existing quinoline core.

Caption: Conceptual synthetic pathways to this compound.

Exemplary Protocol: Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic acid (Doebner Reaction)

This protocol, adapted from a published procedure for a related compound, illustrates a common method for quinoline synthesis that could be modified for the target molecule.[5] The causality behind this choice lies in the commercial availability of substituted anilines and aldehydes, and the robustness of the Doebner reaction.

Principle: The Doebner reaction is a variation of the Doebner-von Miller reaction. It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate benzaldehyde (1.0 eq) and pyruvic acid (1.5 eq) in ethanol (e.g., 5 mL per 10 mmol of aldehyde).

-

Initial Heating: Heat the solution for 30 minutes. This pre-reaction step is crucial for the formation of an intermediate adduct between the aldehyde and pyruvic acid.

-

Aniline Addition: Add the substituted p-anisidine (1.0 eq) to the solution. For the synthesis of the target compound, a hypothetical starting material like 4-fluoro-2-aminoanisole would be used.

-

Reflux: Reflux the reaction mixture overnight. The elevated temperature drives the cyclization and subsequent aromatization to form the quinoline ring.

-

Isolation: After cooling, the product often precipitates from the solution. The precipitate is collected by filtration.

-

Purification: Wash the collected solid with ethanol and hexane to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from ethanol.[5]

Self-Validation: The identity and purity of the synthesized compound should be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

PART 3: Spectroscopic Characterization - A Comparative Approach

Detailed, experimentally verified spectroscopic data for this compound is not publicly available. However, we can predict the expected spectral characteristics based on data from closely related compounds. This comparative analysis is a vital tool for researchers to validate their own experimental findings.

Table 3: Comparative ¹H and ¹³C NMR Data of Related Quinolines

| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | Reference |

| 6-Methoxy-4-phenylquinoline | 8.78 (d), 8.07 (d), 7.61-7.52 (m), 7.50-7.44 (m), 7.38 (dd), 7.28 (m), 3.81 (s, 3H) | 157.8, 151.4, 147.6, 147.0, 144.8, 135.3, 131.3, 129.0, 127.7, 125.6, 121.7, 121.5, 104.3, 55.5 | [1] |

| 6-Fluoro-4-phenylquinoline | 8.88 (d), 8.16 (dd), 7.61-7.39 (m), 7.30 (d) | 160.5 (d, J=247.7 Hz), 149.1 (d, J=2.5 Hz), 147.8 (d, J=5.5 Hz), 145.7, 137.4, 132.2 (d, J=9.2 Hz), 129.2, 128.6, 128.5, 127.4 (d, J=9.6 Hz), 121.7, 119.4 (d, J=25.8 Hz), 109.0 (d, J=23.1 Hz) | [1] |

| 8-Methoxyquinoline | Not readily available in detail | Not readily available in detail | [6] |

Expert Insights on Expected Spectra for this compound:

-

¹H NMR: One would expect to see characteristic aromatic protons in the 7.0-9.0 ppm range. The methoxy group would appear as a sharp singlet around 3.8-4.0 ppm. The fluorine atom at the 6-position would cause splitting of the adjacent aromatic protons (H-5 and H-7), resulting in doublet of doublets patterns with characteristic H-F coupling constants.

-

¹³C NMR: The carbon spectrum would show 10 distinct signals. The carbon directly attached to the fluorine (C-6) would appear as a doublet with a large C-F coupling constant (typically >240 Hz). The carbons ortho and meta to the fluorine would also show smaller couplings.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 177.17, with a characteristic fragmentation pattern for a quinoline ring.

PART 4: Applications in Research and Drug Development - An Extrapolative View

The true value of a novel chemical entity lies in its potential applications. While specific biological screening data for this compound is scarce, the extensive research on related fluorinated and methoxylated quinolines provides a strong basis for hypothesizing its potential roles.[1]

Hypothesized Biological Activities

Caption: Hypothesized biological activities of this compound.

-

Anticancer Activity: Many quinoline derivatives are potent anticancer agents. For instance, certain 6-methoxy-2-arylquinolines have been investigated as P-glycoprotein inhibitors to reverse multidrug resistance in cancer cells.[5] The presence of fluorine can enhance binding to target proteins like kinases, a common mechanism for many oncology drugs.[1]

-

Antibacterial Activity: The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of this scaffold.[1] It is plausible that this compound could exhibit inhibitory activity against bacterial enzymes such as DNA gyrase and topoisomerase IV.

-

Antifungal and Antimalarial Potential: The quinoline core is present in several antimalarial drugs (e.g., primaquine). Research on 6,8-dihalogenated quinolines has shown both antibacterial and antifungal activities, suggesting that this substitution pattern is favorable for antimicrobial effects.[1]

Role as a Chemical Building Block

Beyond direct biological activity, this compound is a valuable intermediate in organic synthesis. The quinoline ring can be further functionalized, and the fluorine and methoxy groups can be used to modulate the reactivity of the scaffold for the construction of more complex molecules.

PART 5: Safety and Handling

As with any research chemical, proper safety precautions are paramount. While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling quinoline derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (Room Temperature).[4]

Conclusion and Future Outlook

This compound represents an intriguing but underexplored area of medicinal chemistry. Its core identifiers are established, but a significant gap exists in the public domain regarding its detailed synthesis, characterization, and biological activity. This guide has aimed to bridge that gap by providing a comprehensive theoretical and comparative framework based on the rich chemistry of its structural analogs.

The true potential of this compound remains to be unlocked through dedicated research. Future work should focus on developing and publishing a robust synthetic protocol, fully characterizing its physicochemical and spectroscopic properties, and screening it against a wide range of biological targets. The insights provided in this guide, grounded in the established principles of quinoline chemistry, offer a solid foundation for any researcher or drug development professional looking to explore the promise of this unique molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. calpaclab.com [calpaclab.com]

- 5. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 6-Fluoro-8-methoxyquinoline: A Technical Guide for Drug Development Professionals

Foreword

In the intricate tapestry of medicinal chemistry and drug development, quinoline scaffolds represent a thread of immense significance. Their versatile pharmacological profile has led to their incorporation into a multitude of therapeutic agents. The targeted introduction of substituents, such as fluorine and methoxy groups, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide focuses on a specific, yet under-characterized member of this family: 6-Fluoro-8-methoxyquinoline. While this compound holds potential as a key intermediate or a pharmacophore in its own right, a comprehensive public repository of its fundamental physical characteristics, namely its melting and boiling points, remains elusive.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It directly addresses the current informational gap by providing a framework for understanding and estimating these critical parameters. We will delve into the influence of molecular structure on physical properties by examining closely related analogs, outline established methodologies for their experimental determination, and present a logical workflow for the characterization of novel quinoline derivatives.

The Challenge: The Undetermined Physical Constants of this compound

A thorough investigation of scientific literature and commercial supplier databases reveals a notable absence of experimentally determined melting and boiling points for this compound (CAS No. 887769-92-8). While the compound is commercially available from some suppliers, its detailed physicochemical characterization is not publicly documented.[1] This lack of data presents a challenge for researchers, as these properties are fundamental to purification, formulation, and scale-up processes.

A Data-Driven Approach: Insights from Structural Analogs

In the absence of direct data, a comparative analysis of structurally similar quinoline derivatives can provide valuable estimations and a deeper understanding of the expected physical properties of this compound. The introduction of a fluorine atom and a methoxy group at specific positions on the quinoline ring system significantly influences intermolecular forces and, consequently, the melting and boiling points.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Rationale for Comparison |

| 6-Methoxyquinoline | A direct structural analog lacking the fluorine atom. | 18-20[2] | 140-146 / 15 mmHg | Provides a baseline for the impact of the methoxy group. |

| 8-Hydroxyquinoline | The parent scaffold for many quinoline-based drugs, highlighting the effect of a hydroxyl group at the 8-position. | 76 | 267 | Illustrates the significant impact of hydrogen bonding on melting and boiling points. |

| 6-Methoxy-8-aminoquinoline | An analog with an amino group at the 8-position, demonstrating the influence of another hydrogen-bonding capable group. | 52 | 361.8 at 760 mmHg | Further emphasizes the role of intermolecular forces.[3] |

Analysis of Substituent Effects:

-

Methoxy Group (-OCH₃): The methoxy group at the 8-position is an electron-donating group that can participate in dipole-dipole interactions. Its presence, as seen in 6-Methoxyquinoline, results in a relatively low melting point, suggesting that its contribution to crystal lattice energy is moderate.

-

Fluoro Group (-F): The fluorine atom at the 6-position is highly electronegative and can engage in dipole-dipole interactions. While not as strong as hydrogen bonds, these interactions can increase both melting and boiling points compared to an unsubstituted analog. The precise impact depends on the overall molecular symmetry and packing in the solid state.

-

Hydrogen Bonding: The dramatic increase in melting and boiling points for 8-Hydroxyquinoline and 6-Methoxy-8-aminoquinoline underscores the powerful effect of hydrogen bonding. The absence of a hydrogen bond donor in this compound suggests its melting and boiling points will be significantly lower than these analogs.

Based on this comparative analysis, it is reasonable to hypothesize that the melting point of this compound will be a solid at room temperature, likely with a melting point higher than that of 6-Methoxyquinoline due to the added fluorine substitution. The boiling point is also expected to be elevated compared to 6-Methoxyquinoline.

Experimental Determination of Physical Characteristics: A Methodological Workflow

Given the absence of reported values, experimental determination is paramount. The following section outlines a standard, robust protocol for ascertaining the melting and boiling points of a novel compound like this compound.

Workflow for Physicochemical Characterization

Caption: A logical workflow for the experimental characterization of a novel compound.

Protocol for Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. This protocol utilizes the capillary method, a widely accepted and accurate technique.

Materials and Equipment:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting range.

-

For the accurate determination, use a fresh sample and heat rapidly to about 10-15°C below the estimated melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point.

-

-

Data Recording: Record the melting point range. For a pure compound, this range should be narrow (typically ≤ 2°C).

Protocol for Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, a micro boiling point determination method is suitable.

Materials and Equipment:

-

Purified this compound

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the tubes to the thermometer

Procedure:

-

Sample Preparation: Place a few drops of liquid this compound into the small test tube.

-

Capillary Inversion: Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath.

-

Observation:

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

-

Data Recording: Record the temperature as the boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Conclusion and Future Directions

While the precise melting and boiling points of this compound remain to be definitively reported in the scientific literature, this guide provides a robust framework for their estimation and experimental determination. By leveraging data from structural analogs and employing standardized characterization protocols, researchers can confidently establish these fundamental physicochemical parameters. The generation and dissemination of this data will be a valuable contribution to the broader scientific community, facilitating the use of this compound in future drug discovery and development endeavors. It is our hope that this guide will not only serve as a practical resource but also encourage the thorough characterization and reporting of novel chemical entities.

References

A Technical Guide to Quantum Chemical Calculations for 6-Fluoro-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-8-methoxyquinoline is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry, notably in the development of antimicrobial and antimalarial agents.[1][2] Understanding its molecular properties at a quantum level is paramount for rational drug design and predicting its biochemical interactions. This guide provides an in-depth technical walkthrough of performing quantum chemical calculations on this compound using Density Functional Theory (DFT). It details the theoretical basis, computational methodology, and step-by-step protocols for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties. The objective is to equip researchers with a robust computational framework to elucidate the molecule's reactivity, stability, and spectral characteristics, thereby accelerating the in-silico drug discovery process.[3]

Introduction: The "Why" of Computational Analysis

The quinoline ring system is a privileged structure in drug discovery, with modifications like fluorination and methoxylation significantly altering its pharmacokinetic and pharmacodynamic profiles.[1][4] The fluorine atom at the C6 position can enhance metabolic stability and binding affinity, while the methoxy group at C8 can modulate electronic properties and solubility.[5] To harness these properties effectively, we must move beyond empirical observations and delve into the electronic structure that governs molecular behavior.

Quantum chemical calculations, particularly DFT, provide a powerful lens to visualize and quantify molecular attributes that are difficult or impossible to measure experimentally. By solving approximations of the Schrödinger equation, we can determine a molecule's stable 3D structure, vibrational modes (infrared and Raman spectra), electronic transitions (UV-Vis spectra), and the distribution of electrons, which dictates reactivity.[6][7] This in silico approach allows for high-throughput screening and provides deep mechanistic insights, reducing the time and cost associated with laboratory synthesis and testing.[8]

Core Methodology: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

-

Theory: Density Functional Theory (DFT) : DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It approximates the complex many-electron wavefunction by using the electron density, a simpler entity.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : The B3LYP hybrid functional is widely used because it provides a reliable description of molecular geometries and electronic properties for a vast range of organic compounds.[8][9] It incorporates a portion of exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT functionals.

-

Basis Set: 6-311++G(d,p) : This is a Pople-style, split-valence basis set.

-

6-311 : Indicates that core electrons are described by a single function, while valence electrons are described by three functions, allowing for greater flexibility.

-

++G : Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for describing anions and weak, non-covalent interactions.

-

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical distortion of atomic orbitals within a molecule.[10][11]

-

This combination—B3LYP/6-311++G(d,p)—represents a robust and extensively validated level of theory for obtaining high-quality results for this class of molecules.[9][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocols are designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[13][14][15]

Step 1: Geometry Optimization

The first and most critical step is to find the molecule's lowest energy conformation.

-

Protocol:

-

Construct the 3D structure of this compound using a molecular builder like GaussView.[15][16]

-

Set up an optimization calculation (Opt) using the B3LYP functional and 6-311++G(d,p) basis set.[17]

-

The software will iteratively adjust bond lengths, angles, and dihedrals to find a stationary point on the potential energy surface.

-

-

Causality & Validation: An optimized geometry is the foundation for all subsequent calculations. Properties like dipole moment and orbital energies are highly sensitive to molecular structure.

Step 2: Vibrational Frequency Analysis